molecular formula C15H15ClN2O4S2 B3038381 1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone CAS No. 860787-37-7

1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone

Cat. No. B3038381
CAS RN: 860787-37-7
M. Wt: 386.9 g/mol
InChI Key: HEHFJBQHMCUYRP-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors, influencing a range of biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The presence of the thiazole ring, along with the specific functional groups attached to it, likely plays a crucial role in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, often related to their targets’ functions . These can include pathways involved in inflammation, microbial infection, and cancer, among others.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound could have a range of effects at the molecular and cellular levels .

properties

IUPAC Name

1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]sulfonylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-15-17-9-13(23-15)10-22-12-1-3-14(4-2-12)24(20,21)18-7-5-11(19)6-8-18/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHFJBQHMCUYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160623
Record name 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone

CAS RN

860787-37-7
Record name 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860787-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]sulfonyl]-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone
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1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone
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1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone

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